Cas no 1483591-17-8 (2-(4-ethylcyclohexyl)-2-hydroxyacetic acid)

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid
- CS-0344247
- EN300-1998647
- AKOS015287812
- 1483591-17-8
-
- インチ: 1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13)
- InChIKey: SIUDRTTZZSIKOO-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1CCC(CC)CC1
計算された属性
- 精确分子量: 186.125594432g/mol
- 同位素质量: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 57.5Ų
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998647-0.5g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1998647-0.05g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1998647-10g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1998647-0.1g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1998647-10.0g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 10g |
$4360.0 | 2023-05-31 | ||
Enamine | EN300-1998647-1g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1998647-5.0g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 5g |
$2940.0 | 2023-05-31 | ||
Enamine | EN300-1998647-0.25g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1998647-1.0g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 1g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-1998647-2.5g |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |
1483591-17-8 | 2.5g |
$1370.0 | 2023-09-16 |
2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2-(4-ethylcyclohexyl)-2-hydroxyacetic acidに関する追加情報
Comprehensive Guide to 2-(4-Ethylcyclohexyl)-2-Hydroxyacetic Acid (CAS 1483591-17-8): Properties, Applications, and Market Insights
2-(4-Ethylcyclohexyl)-2-hydroxyacetic acid (CAS 1483591-17-8) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries. This hydroxyacetic acid derivative features a unique 4-ethylcyclohexyl substitution pattern, making it valuable for synthesizing chiral intermediates. Researchers are particularly interested in its potential as a building block for drug discovery, especially for CNS-targeting medications, given its ability to cross the blood-brain barrier.
The compound's molecular structure combines a hydroxyacetic acid moiety with a substituted cyclohexane ring, creating interesting stereochemical properties. This structural feature makes it useful for developing enantioselective catalysts and chiral auxiliaries. Current studies focus on its application in asymmetric synthesis, where its rigid cyclohexyl framework helps control stereochemistry in complex organic transformations.
In pharmaceutical applications, 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid serves as a precursor for bioactive molecules targeting neurological disorders. Its lipophilic character (enhanced by the ethyl group) and hydrogen bonding capacity (from the hydroxyl and carboxyl groups) make it particularly valuable for designing CNS-penetrant drugs. Recent patent literature reveals its use in developing potential treatments for Alzheimer's disease and depression.
The compound's synthetic versatility extends to material science applications. Researchers are exploring its use in creating advanced polymers with unique thermal properties. The ethylcyclohexyl group contributes to increased hydrophobicity, while the hydroxyacetic acid portion allows for further functionalization, making it suitable for developing specialty coatings and engineered materials with tailored surface properties.
From a market perspective, demand for CAS 1483591-17-8 is growing steadily, particularly in North America and Europe. The compound's price reflects its high purity requirements (typically >98%) and specialized synthesis process. Current market trends show increasing interest from contract research organizations and pharmaceutical developers working on next-generation therapeutics. Suppliers are responding by improving scale-up processes to meet the rising demand.
Quality control of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid presents unique challenges due to its stereochemical complexity. Advanced analytical techniques like chiral HPLC and NMR spectroscopy are essential for verifying purity and enantiomeric excess. The compound's stability profile requires careful handling under inert atmospheres to prevent degradation, particularly of the sensitive hydroxyacetic acid functionality.
Environmental considerations for CAS 1483591-17-8 are becoming increasingly important. The compound's biodegradability and ecotoxicity profile are subjects of ongoing research. Current data suggests moderate environmental persistence, prompting development of greener synthetic routes using biocatalysis or flow chemistry approaches to minimize waste generation.
Future research directions for 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry. Its unique spatial arrangement offers possibilities for creating materials with selective binding properties. Additionally, its application in peptide mimetics design is gaining attention for developing novel therapeutic agents.
For researchers working with CAS 1483591-17-8, proper storage conditions are crucial. The compound should be kept in anhydrous environments at controlled temperatures to maintain stability. Handling recommendations include using inert atmosphere techniques for sensitive reactions and employing appropriate personal protective equipment when working with the pure material.
The synthesis of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid typically involves multi-step organic transformations starting from commercially available cyclohexane derivatives. Key steps often include Grignard reactions to introduce the ethyl group, followed by oxidation protocols to generate the hydroxyacetic acid moiety. Recent advances have focused on improving atom economy and reducing reliance on hazardous reagents in the synthetic pathway.
Analytical characterization of CAS 1483591-17-8 requires comprehensive spectral data. The compound's proton NMR spectrum shows characteristic signals for the cyclohexyl protons (1.0-2.5 ppm), ethyl group (triplet around 0.9 ppm), and hydroxy/acid protons (broad signals >10 ppm). Mass spectrometry typically reveals a molecular ion peak consistent with its molecular weight of 186.22 g/mol.
Regulatory status of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid varies by region, but it generally falls under standard chemical regulations rather than specialized controls. Manufacturers should consult REACH (in Europe) and TSCA (in the US) requirements for compliance. The compound is not currently listed on any restricted substance inventories, but this status should be verified periodically as regulations evolve.
In academic settings, CAS 1483591-17-8 serves as an excellent case study for teaching stereochemistry principles and conformational analysis. Its substituted cyclohexane ring demonstrates axial/equatorial preferences, while the hydroxyacetic acid group introduces additional stereoelectronic considerations. These features make it valuable for illustrating molecular modeling concepts and structure-activity relationships.
The commercial availability of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid has improved in recent years, with several specialty chemical suppliers now offering it in research quantities. Pricing remains relatively high due to the complex synthesis and purification requirements, but economies of scale are expected to reduce costs as demand increases. Current lead times for custom synthesis projects typically range from 4-8 weeks.
Looking ahead, the scientific community anticipates expanded applications for CAS 1483591-17-8 in medicinal chemistry and material science. Its unique combination of hydrophobicity and hydrogen bonding capacity makes it particularly versatile for designing molecules with specific interaction profiles. Ongoing research will likely uncover new uses for this interesting chiral building block in various high-value applications.
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